molecular formula C14H11NO B039375 4-(2-Methoxyphenyl)benzonitrile CAS No. 113547-30-1

4-(2-Methoxyphenyl)benzonitrile

Cat. No.: B039375
CAS No.: 113547-30-1
M. Wt: 209.24 g/mol
InChI Key: OBZWGNNLIGALAH-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)benzonitrile is an organic compound with the molecular formula C14H11NO It consists of a benzonitrile core substituted with a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzyl chloride with benzonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxyphenyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).

Major Products:

    Oxidation: 4-(2-Methoxyphenyl)benzoic acid.

    Reduction: 4-(2-Methoxyphenyl)benzylamine.

    Substitution: 4-(2-Methoxyphenyl)-2-bromobenzonitrile.

Scientific Research Applications

4-(2-Methoxyphenyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-Methoxybenzonitrile: Lacks the additional phenyl group, resulting in different chemical properties and reactivity.

    2-Methoxybenzonitrile: Similar structure but with the methoxy group directly attached to the benzonitrile core.

    4-(2-Hydroxyphenyl)benzonitrile: Contains a hydroxyl group instead of a methoxy group, affecting its polarity and hydrogen bonding capabilities.

Uniqueness: 4-(2-Methoxyphenyl)benzonitrile is unique due to the presence of both methoxy and nitrile functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-(2-methoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-16-14-5-3-2-4-13(14)12-8-6-11(10-15)7-9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZWGNNLIGALAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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